2,2'-((Heptamethylenedioxy)di-p-phenylene)disuccinimide
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Overview
Description
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imide groups. This compound is known for its stability and versatility in various chemical reactions, making it a valuable subject of study in organic chemistry and materials science .
Preparation Methods
The synthesis of 2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of heptamethylenedioxy di-p-phenylene with succinic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the imide groups. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical assays and probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism by which 2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide exerts its effects involves its ability to interact with various molecular targets. The compound’s aromatic rings and imide groups allow it to form stable complexes with metal ions and other organic molecules. This interaction can influence the activity of enzymes and other proteins, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
2,2’-((Heptamethylenedioxy)di-p-phenylene)disuccinimide can be compared with other similar compounds, such as:
2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide: This compound has a similar structure but with a shorter aliphatic chain, which may affect its reactivity and stability.
2,2’-((Octamethylenedioxy)di-p-phenylene)disuccinimide: With a longer aliphatic chain, this compound may exhibit different physical properties and solubility.
2,2’-((Pentamethylenedioxy)di-p-phenylene)disuccinimide: This variant has a shorter chain, potentially leading to differences in its chemical behavior and applications
Properties
CAS No. |
87367-95-1 |
---|---|
Molecular Formula |
C27H30N2O6 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-[4-[7-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]heptoxy]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N2O6/c30-24-16-22(26(32)28-24)18-6-10-20(11-7-18)34-14-4-2-1-3-5-15-35-21-12-8-19(9-13-21)23-17-25(31)29-27(23)33/h6-13,22-23H,1-5,14-17H2,(H,28,30,32)(H,29,31,33) |
InChI Key |
CWUSQJVETOQIJN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |
Origin of Product |
United States |
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